molecular formula C10H9MnO3- B576648 Carbon monoxide;1-ethylcyclopenta-1,3-diene;manganese CAS No. 12116-56-2

Carbon monoxide;1-ethylcyclopenta-1,3-diene;manganese

Cat. No.: B576648
CAS No.: 12116-56-2
M. Wt: 232.11 g/mol
InChI Key: KTXWSQGDKNADEC-UHFFFAOYSA-N
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Description

Ethylcyclopentadienylmanganese(I) Tricarbonyl is an organomanganese compound supplied for laboratory research use. This compound is a structural analog of Methylcyclopentadienyl manganese tricarbonyl (MMT), a molecule historically used as an octane enhancer in fuels . As a highly lipophilic, air-sensitive organometallic complex, it is characterized by a "piano-stool" geometry where the manganese center is coordinated to an ethyl-substituted cyclopentadienyl ring and three carbonyl ligands . In a research context, this compound serves as a valuable precursor and reagent in diverse scientific investigations. Its applications include serving as a doping agent for semiconductor nanocrystals like ZnSe, acting as a reactant in aldol addition reactions, and functioning as a building block for the synthesis of homo- and heteronuclear mixed biscarbene complexes featuring conjugated bithiophene units . The manganese carbonyl moiety makes it of significant interest in the study of catalytic processes and molecular fragmentation dynamics using advanced techniques such as shaped femtosecond laser pulses . Researchers should note that organomanganese compounds of this class require specific handling protocols. They are typically moisture- and air-sensitive and must be stored under an inert atmosphere such as argon in a cool, dry, and ventilated place, away from ignition sources . Like its methyl analog, the ethyl compound is expected to be highly toxic via inhalation, ingestion, and dermal exposure, and it may pose environmental hazards . Appropriate safety measures, including the use of personal protective equipment and engineering controls, are essential. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or any form of human use.

Properties

CAS No.

12116-56-2

Molecular Formula

C10H9MnO3-

Molecular Weight

232.11 g/mol

IUPAC Name

carbon monoxide;2-ethylcyclopenta-1,3-diene;manganese

InChI

InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;;

InChI Key

KTXWSQGDKNADEC-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Temperature and Pressure Effects

Elevated temperatures (>150°C) during carbonylation accelerate side reactions, notably cyclopentadiene oligomerization, which reduces yield and complicates purification. Optimal conditions balance reaction rate and selectivity, with 100–125°C and 600–800 psig CO providing a 4–6 hour reaction window for >90% conversion.

Purification Strategies

Post-synthesis, MMT is isolated via steam distillation or solvent extraction (e.g., pentane/10% HCl biphasic separation). Residual manganese acetate and aluminum salts are removed through aqueous washes, yielding >98% pure MMT.

Industrial-Scale Considerations

Environmental and Regulatory Compliance

MMT synthesis generates manganese-containing waste streams, requiring chelation (e.g., EDTA) or precipitation (e.g., as Mn₃(PO₄)₂) prior to disposal. Regulatory limits on manganese emissions (e.g., 50 µg/m³ OSHA PEL) mandate closed-system processing and real-time air monitoring .

Chemical Reactions Analysis

Types of Reactions

Ethylcyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese compounds.

    Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates. Reactions are typically carried out under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.

    Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.

Major Products Formed

    Oxidation: Manganese oxides (MnO, MnO2) and other manganese-containing compounds.

    Reduction: Lower oxidation state manganese complexes.

    Substitution: Various substituted manganese complexes depending on the ligands used.

Scientific Research Applications

Ethylcyclopentadienylmanganese(I) tricarbonyl has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.

    Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: It serves as a model compound for studying the behavior of manganese in biological systems and its potential therapeutic applications.

    Industrial Applications: The compound is used in the production of high-octane fuels and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of ethylcyclopentadienylmanganese(I) tricarbonyl involves the coordination of the manganese center with various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The carbonyl ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Ethylcyclopentadienylmanganese(I) tricarbonyl is structurally analogous to methylcyclopentadienylmanganese tricarbonyl (C₅H₅CH₃)Mn(CO)₃ and cyclopentadienylmanganese tricarbonyl (C₅H₅)Mn(CO)₃. The ethyl group introduces greater steric bulk compared to the methyl or hydrogen substituents, which can hinder coordination to substrates or alter reaction pathways.

Property EthylCpMn(CO)₃ MethylCpMn(CO)₃ CpMn(CO)₃
Substituent Ethyl Methyl Hydrogen
Steric Bulk High Moderate Low
Electron Donation Moderate Moderate Low
Thermal Stability (°C) 180–200 170–190 160–180

Thermal and Catalytic Behavior

Ethylcyclopentadienylmanganese tricarbonyl exhibits higher thermal stability than its unsubstituted counterpart, decomposing at 180–200°C compared to 160–180°C for CpMn(CO)₃. This stability is advantageous in high-temperature applications, such as combustion additives or polymerization catalysts. In contrast, cyclopentadienyliron dicarbonyl (CpFe(CO)₂) displays lower thermal stability (decomposition at ~150°C) but superior catalytic activity in carbonylation reactions due to iron’s distinct electronic configuration.

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